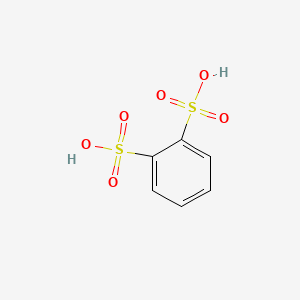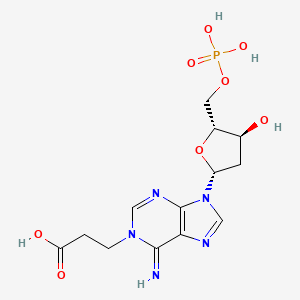
1,2-Benzenedisulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedisulfonic acid, also known as disodium salt, is a chemical compound with the linear formula C6H4Na2O6S2 . It has a molecular weight of 282.203 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound and its analogues has been explored in various studies . For instance, one study used 1,2,4,5-Benzenetetrasulfonic acid and 1,4-benzenedisulfonic acid as sulfo analogues for building coordination polymers of manganese . The reactions were performed in dimethylformamide (DMF) or N-methylpyrrolidone (NMP) as solvent in sealed glass ampoules at elevated temperatures .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H4Na2O6S2 . The compound has a mono-isotopic mass of 237.960571 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned in the search results, it’s worth noting that the compound is used in various research contexts, including the synthesis of coordination polymers .Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.203 . The compound appears as a beige powder . More specific physical and chemical properties such as melting point, boiling point, and pH were not found in the search results.Applications De Recherche Scientifique
Synthesis of Chiral Brønsted Acids
- Catalytic Applications: 1,2-Benzenedisulfonimide, a derivative of 1,2-benzenedisulfonic acid, is used as a safe Bronsted acid catalyst in various organic reactions. This includes the synthesis of chiral acid organocatalysts (Barbero et al., 2011).
Metal-Organic Frameworks (MOFs)
- Thermal Stability: It is utilized in the formation of metal-organic frameworks (MOFs) with enhanced thermal stability, highlighting its role in creating robust materials (Mietrach et al., 2009).
Quantum Chemical Modeling
- Molecular Interactions: The compound is a subject in quantum chemical modeling studies, providing insights into the structure formation and proton transfer in sulfonic acids, which is crucial for understanding molecular interactions (Zyubina et al., 2012).
Catalytic Properties
- Acidity and Catalysis: The catalytic properties and acidity of 1,2-benzenedisulfonimide (a derivative) are extensively studied, revealing its effectiveness and safety as a Bronsted acid catalyst in organic chemistry (Barbero et al., 2013).
Coordination Polymers
- Material Synthesis: The compound is used as an analogue of terephthalic acid for preparing coordination polymers, highlighting its utility in material science (Zitzer et al., 2015).
Heterogeneous Catalysis
- Environmental Applications: Its derivative is employed as a heterogeneous catalyst in various organic reactions, offering economic and ecological advantages due to its reusability (Barbero et al., 2017).
Safety and Hazards
While specific safety and hazard information for 1,2-Benzenedisulfonic acid was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and avoiding formation of dust and aerosols .
Propriétés
| 30496-93-6 | |
Formule moléculaire |
C6H6O6S2 |
Poids moléculaire |
238.2 g/mol |
Nom IUPAC |
benzene-1,2-disulfonic acid |
InChI |
InChI=1S/C6H6O6S2/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12) |
Clé InChI |
MIAUJDCQDVWHEV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O |
SMILES canonique |
C1=CC=C(C(=C1)S(=O)(=O)O)S(=O)(=O)O |
| 31375-00-5 30496-93-6 5710-54-3 27137-20-8 |
|
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2S)-2-amino-2-[(2,3-dihydroxyphenyl)methyl]-3-fluoropropanoic acid](/img/structure/B1196220.png)

![3-[4-(3,7-Dimethylocta-2,6-dienoxy)-3,5-dimethoxyphenyl]prop-2-en-1-ol](/img/structure/B1196224.png)



